6-Bromo-1,4-benzodioxane: A Technical Guide to its Chemical Properties and Reactivity
6-Bromo-1,4-benzodioxane: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-1,4-benzodioxane is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique chemical structure, featuring a brominated aromatic ring fused to a dioxane moiety, provides a valuable scaffold for the synthesis of a wide range of novel compounds. This technical guide provides an in-depth overview of the core chemical properties of 6-Bromo-1,4-benzodioxane, including its physical characteristics, spectral data, and key chemical transformations. Detailed experimental protocols for its synthesis and participation in palladium-catalyzed cross-coupling reactions are presented to facilitate its application in research and development.
Chemical and Physical Properties
6-Bromo-1,4-benzodioxane is a colorless to pale yellow liquid at room temperature. Its core physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [1][2] |
| Molecular Weight | 215.05 g/mol | [3] |
| CAS Number | 52287-51-1 | [1][3] |
| Appearance | Clear colorless to pale yellow liquid | [3][4] |
| Density | 1.598 g/mL at 25 °C | [1] |
| Boiling Point | 259-260 °C | [1][5] |
| Refractive Index (n20/D) | 1.588 | [1] |
| Flash Point | 110 °C (closed cup) | [1] |
| Solubility | Insoluble in water | [6] |
Synonyms: 6-Bromo-2,3-dihydrobenzo[b][1][7]dioxine, 3,4-Ethylenedioxybromobenzene, 4-Bromo-1,2-ethylenedioxybenzene.[3][8]
Spectral Data
The structural identity of 6-Bromo-1,4-benzodioxane is confirmed by various spectroscopic techniques. Representative spectral data are provided below.
| Spectroscopy | Key Data / Interpretation |
| ¹H NMR | Spectral data available at ChemicalBook.[9] |
| ¹³C NMR | Spectral data available at ChemicalBook.[10] |
| Mass Spectrometry (MS) | Spectral data available in the NIST Mass Spectrometry Data Center.[11] |
| Infrared (IR) Spectroscopy | FTIR spectra available from various suppliers.[11] |
| Raman Spectroscopy | FT-Raman spectra available from various suppliers.[11] |
Synthesis of 6-Bromo-1,4-benzodioxane
The most common method for the preparation of 6-Bromo-1,4-benzodioxane is through the electrophilic bromination of 1,4-benzodioxane.[6]
Experimental Protocol: Bromination of 1,4-Benzodioxane
This protocol describes the synthesis of 6-Bromo-1,4-benzodioxane from 1,4-benzodioxane using bromine in acetic acid.
Materials:
-
1,4-Benzodioxane
-
Bromine
-
Glacial Acetic Acid
-
Sodium bisulfite solution (saturated)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 1,4-benzodioxane in glacial acetic acid.
-
Heat the mixture to reflux.
-
Slowly add a solution of bromine in glacial acetic acid to the refluxing mixture via the dropping funnel.
-
Continue refluxing the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing an ice-water mixture.
-
Quench the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 6-Bromo-1,4-benzodioxane by vacuum distillation or column chromatography.
Chemical Reactivity and Key Transformations
The bromine atom on the aromatic ring of 6-Bromo-1,4-benzodioxane makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide.
Experimental Protocol:
-
To a degassed mixture of 6-Bromo-1,4-benzodioxane, an arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents) in a suitable solvent system (e.g., toluene/water or dioxane/water), add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).[12]
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or GC-MS).[3][12]
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.
Experimental Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere, combine 6-Bromo-1,4-benzodioxane, the desired amine (1.2 equivalents), a palladium precursor such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand like XPhos or BINAP (2-4 mol%), and a strong base such as sodium tert-butoxide (1.4 equivalents).[11][13]
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).[1][13]
-
Heat the reaction mixture to 80-110 °C and stir until the reaction is complete as monitored by TLC or LC-MS.[13][14]
-
After cooling, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Heck Reaction
The Heck reaction facilitates the formation of a carbon-carbon bond between an aryl halide and an alkene.
Experimental Protocol:
-
In a reaction vessel, combine 6-Bromo-1,4-benzodioxane, the alkene (1.2-1.5 equivalents), a palladium catalyst like Palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), a phosphine ligand if necessary (e.g., PPh₃), and a base such as triethylamine or sodium carbonate.[7]
-
Add a suitable solvent, for example, DMF, acetonitrile, or toluene.
-
Heat the mixture under an inert atmosphere to 80-140 °C until the reaction is complete.[7]
-
Cool the reaction, filter off any solids, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the desired substituted alkene.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.
Experimental Protocol:
-
To a solution of 6-Bromo-1,4-benzodioxane and a terminal alkyne (1.2 equivalents) in a suitable solvent like THF or DMF, add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst such as copper(I) iodide (CuI, 1-5 mol%), and a base, typically an amine like triethylamine or diisopropylamine.[15][16]
-
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until completion.
-
Workup the reaction by filtering off the amine hydrohalide salt and concentrating the filtrate.
-
Purify the resulting arylalkyne by column chromatography.
Safety and Handling
6-Bromo-1,4-benzodioxane is a combustible liquid and should be handled with appropriate safety precautions.[1] It is harmful if swallowed and may cause skin and eye irritation.[11] Always use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical. Work in a well-ventilated fume hood to avoid inhalation of vapors.
Conclusion
6-Bromo-1,4-benzodioxane is a valuable and versatile building block in organic synthesis. Its well-defined chemical and physical properties, coupled with its reactivity in a range of palladium-catalyzed cross-coupling reactions, make it an important intermediate for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. The detailed protocols provided in this guide serve as a practical resource for researchers aiming to utilize this compound in their synthetic endeavors.
References
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-BROMO-1,4-BENZODIOXANE synthesis - chemicalbook [chemicalbook.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. forskning.ruc.dk [forskning.ruc.dk]
- 10. 6-BROMO-1,4-BENZODIOXANE(52287-51-1) 13C NMR spectrum [chemicalbook.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. rsc.org [rsc.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
